molecular formula C16H10O7 B10852135 (E)-3-(3,4,5-trihydroxy-6-oxo-xanthen-9-yl)prop-2-enoic acid

(E)-3-(3,4,5-trihydroxy-6-oxo-xanthen-9-yl)prop-2-enoic acid

Cat. No.: B10852135
M. Wt: 314.25 g/mol
InChI Key: HVUVBNCTBKJHHZ-ZZXKWVIFSA-N
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Chemical Reactions Analysis

NSC-119911 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

NSC-119911 exerts its effects by inhibiting the initiation of protein synthesis. It affects the 5’ end-mediated initiation and translation initiated from picornaviral internal ribosome entry sites (IRESs). This inhibition does not significantly affect internal initiation from the hepatitis C virus 5’-untranslated region . The molecular targets and pathways involved include various components of the eukaryotic translation apparatus .

Comparison with Similar Compounds

NSC-119911 is unique in its specific inhibition of eukaryotic protein synthesis initiation. Similar compounds include:

  • NSC 119915
  • NSC 119893
  • NSC 119913
  • NSC 119910

These compounds share similar structures and mechanisms of action but may differ in their specific targets and efficacy .

Properties

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

(E)-3-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)prop-2-enoic acid

InChI

InChI=1S/C16H10O7/c17-10-4-1-8-7(3-6-12(19)20)9-2-5-11(18)14(22)16(9)23-15(8)13(10)21/h1-6,17,21-22H,(H,19,20)/b6-3+

InChI Key

HVUVBNCTBKJHHZ-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)O)/C=C/C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)O)C=CC(=O)O)O)O

Origin of Product

United States

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